molecular formula C22H25N3O4S B2535916 1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1260912-14-8

1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2535916
CAS No.: 1260912-14-8
M. Wt: 427.52
InChI Key: KYAFMQMHPRANJL-UHFFFAOYSA-N
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Description

The compound 1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic heterocyclic molecule featuring a fused thieno[3,2-d]pyrimidine-2,4-dione core. Its structure incorporates two key substituents:

  • A 2-methoxyphenyl group at position 3, contributing aromaticity and possible π-π stacking interactions.

Properties

IUPAC Name

1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-3-15-8-6-7-12-23(15)19(26)14-24-17-11-13-30-20(17)21(27)25(22(24)28)16-9-4-5-10-18(16)29-2/h4-5,9-11,13,15,17,20H,3,6-8,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYDVAMCSKAEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The compound’s core and substituents are compared to structurally related molecules from the evidence:

Compound Class Core Structure Substituents Key Features
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 2-ethylpiperidin-1-yl-oxoethyl, 2-methoxyphenyl Combines lipophilic piperidine with methoxy-aromatic groups for dual functionality.
Piperidine-substituted thiophene () Thieno[3,2-d]pyrimidine Piperidine, cyanovinyl groups Cyanovinyl may enhance electrophilicity; piperidine improves solubility .
Pyrimidine-dione nucleosides () Pyrimidine-2,4-dione Hydroxymethyl-tetrahydrofuran (sugar mimic) Natural product analogs with potential nucleoside-like bioactivity .
Pyridin-2-one derivatives () Pyridin-2(1H)-one Bromophenyl, methoxyphenyl, cyano groups Bromine enhances antioxidant activity; methoxy groups reduce efficacy .

Key Observations :

  • The thienopyrimidine core in the target compound and analogs provides rigidity and planar geometry, favoring interactions with enzymatic active sites.
  • Methoxyphenyl substituents (target compound and ) are associated with moderate antioxidant activity but may reduce binding affinity compared to electron-withdrawing groups like bromine .
  • Piperidine derivatives (target and ) likely enhance blood-brain barrier penetration due to increased lipophilicity .

Antioxidant Activity :

  • Bromophenyl-substituted pyridin-2-ones in showed 79.05% radical scavenging at 12 ppm, comparable to ascorbic acid (82.71%).

Antibacterial Activity :

  • compounds demonstrated moderate inhibition against S. aureus and E. coli. The target’s thienopyrimidine core and piperidine group may enhance membrane permeability, though this requires validation .

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